

# The Pharmacokinetics of LEQ803: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LEQ803   |           |
| Cat. No.:            | B3180018 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic properties of **LEQ803**, the primary N-desmethyl metabolite of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Ribociclib. While studied in the context of its parent compound, understanding the absorption, distribution, metabolism, and excretion (ADME) of **LEQ803** is crucial for a complete characterization of Ribociclib's clinical pharmacology.

## **Core Pharmacokinetic Profile of LEQ803**

**LEQ803** is formed from Ribociclib primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] It is a significant circulating metabolite observed in both preclinical species and humans, though its exposure is generally less than that of the parent drug.

#### **Quantitative Pharmacokinetic Data**

The following tables summarize key quantitative pharmacokinetic parameters for **LEQ803**, derived from studies involving the administration of Ribociclib.

Table 1: **LEQ803**-to-Ribociclib Metabolic Ratios



| Administration<br>Route | Ratio (AUCLEQ803<br>/ AUCRibociclib) | Species | Reference |
|-------------------------|--------------------------------------|---------|-----------|
| Oral                    | 0.198                                | Human   | [2]       |
| Intravenous             | 0.125                                | Human   | [2]       |
| Oral                    | 38% (0.38)                           | Rat     | [3]       |
| Oral                    | 3% (0.03)                            | Dog     | [3]       |

AUC: Area Under the Plasma Concentration-Time Curve

The higher ratio of **LEQ803** to Ribociclib following oral administration compared to intravenous infusion in humans and preclinical models suggests a significant first-pass effect in the generation of this metabolite.[3]

### **Metabolic Pathway**

The metabolic conversion of Ribociclib to **LEQ803** is a primary clearance mechanism for the parent drug. This biotransformation is catalyzed by CYP3A4 and involves the N-demethylation of Ribociclib.





Click to download full resolution via product page

Caption: Metabolic conversion of Ribociclib to LEQ803 via CYP3A4.

#### **Experimental Protocols**

The pharmacokinetic data for **LEQ803** were generated from clinical and preclinical studies designed to evaluate the ADME properties of Ribociclib. The methodologies below are representative of those used in these studies.

## Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A human ADME study was conducted to determine the routes of excretion, pharmacokinetics, and biotransformation of Ribociclib and its metabolites, including **LEQ803**.[3]

- Study Design: An open-label, single-dose study in healthy male volunteers.
- Study Drug Administration: A single oral dose of 600 mg of [14C]-radiolabeled Ribociclib was administered.[3]
- Sample Collection:
  - Plasma: Serial blood samples were collected at predefined time points to characterize the pharmacokinetic profile of Ribociclib and LEQ803.[3][4]
  - Urine and Feces: Samples were collected to determine the routes and rates of excretion of the radiolabeled drug and its metabolites.[3]
- Bioanalytical Method: Plasma and urine concentrations of Ribociclib and LEQ803 were measured using validated bioanalytical assays, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Total radioactivity was measured by radiometric methods.[3]
- Data Analysis: Pharmacokinetic parameters such as AUC and Cmax were calculated from the plasma concentration-time data. Metabolite profiling was conducted on plasma, urine, and feces to identify and quantify the metabolites, including LEQ803.[3]



The workflow for this type of study is visualized below.



Click to download full resolution via product page

Caption: General experimental workflow for a human ADME study.

#### **Absolute Bioavailability and Bioequivalence Studies**

Studies in healthy subjects were conducted to assess the absolute oral bioavailability of Ribociclib and compare different formulations.[5]

- Study Design: Open-label, crossover studies in healthy participants.
- Drug Administration:
  - Bioavailability: A single oral dose of a 600 mg Ribociclib tablet was compared with a single intravenous infusion of 150 mg Ribociclib.[5]
  - Bioequivalence: A 600 mg Ribociclib tablet was compared with a 600 mg capsule formulation.[5]
- Pharmacokinetic Assessment: The plasma pharmacokinetics of both Ribociclib and its major metabolite, LEQ803, were assessed in both study types. This allowed for the calculation of the LEQ803-to-Ribociclib metabolic ratios for both oral and intravenous routes.[2]



#### **Studies in Special Populations**

The pharmacokinetics of Ribociclib and **LEQ803** have also been evaluated in specific populations to inform dosing recommendations.

- Hepatic Impairment: A Phase 1, open-label, single-dose study was conducted in subjects
  with varying degrees of hepatic impairment (mild, moderate, severe) compared to subjects
  with normal hepatic function.[6] Following a single 400 mg oral dose of Ribociclib, the
  pharmacokinetics of both Ribociclib and LEQ803 were assessed.[6]
- Renal Impairment: In a dedicated clinical study, the exposure of Ribociclib and LEQ803 was
  evaluated after a single 400 mg dose in non-cancer subjects with renal impairment
  compared to those with normal renal function.[2]

#### **Clinical Significance**

While **LEQ803** is a major metabolite, its exposure is lower than that of Ribociclib.[3] Current assessments suggest that the exposure increase of **LEQ803** observed in special populations, such as those with renal impairment, is not expected to have clinical relevance due to a lack of clinically significant activity.[2] The primary driver of the clinical efficacy and safety profile of Ribociclib treatment is considered to be the parent compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]



- 5. Evaluation of Absolute Oral Bioavailability and Bioequivalence of Ribociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- To cite this document: BenchChem. [The Pharmacokinetics of LEQ803: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3180018#pharmacokinetics-of-leq803]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com